2-(2,6,8-Trimethylnonan-4-yloxy)ethanol

Description

BenchChem offers high-quality 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

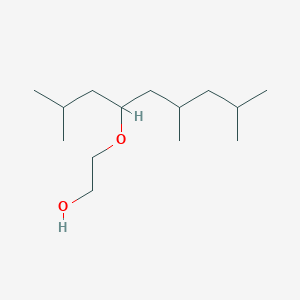

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2,6,8-trimethylnonan-4-yloxy)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O2/c1-11(2)8-13(5)10-14(9-12(3)4)16-7-6-15/h11-15H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKFWRYCMZBXIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)CC(CC(C)C)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60828-78-6 | |

| Details | Compound: Polyethylene glycol trimethylnonyl ether | |

| Record name | Polyethylene glycol trimethylnonyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60828-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00873978 | |

| Record name | 2-[[3,5-Dimethyl-1-(2-methylpropyl)hexyl]oxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10137-98-1, 60828-78-6 | |

| Record name | 2-[[3,5-Dimethyl-1-(2-methylpropyl)hexyl]oxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10137-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-((1-isobutyl-3,5-dimethylhexyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010137981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[3,5-dimethyl-1-(2-methylpropyl)hexyl]-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[[3,5-Dimethyl-1-(2-methylpropyl)hexyl]oxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[3,5-dimethyl-1-(2-methylpropyl)hexyl]-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Micellization Thermodynamics of 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol and its Polyethoxylated Homologues

Executive Summary

For researchers and formulation scientists in drug development, the selection of nonionic surfactants dictates the stability, bioavailability, and phase behavior of aqueous systems. The compound 2-(2,6,8-trimethylnonan-4-yloxy)ethanol (CAS 10137-98-1) represents the foundational monoethoxylate of a highly specialized class of branched surfactants. Due to its extreme lipophilicity, the pure monoethoxylate does not form standard aqueous micelles. Instead, its polyethoxylated homologues—commercially recognized under the TERGITOL™ TMN series (CAS 60828-78-6)—are utilized to achieve the hydrophilic-lipophilic balance (HLB) required for aqueous micellization,[1].

This whitepaper deconstructs the structural physics, Critical Micelle Concentration (CMC) thermodynamics, and self-validating experimental protocols for this unique class of highly branched surfactants.

Structural Physics: The Impact of the Branched Hydrophobe

The defining feature of 2-(2,6,8-trimethylnonan-4-yloxy)ethanol and its derivatives is the 2,6,8-trimethylnonyl hydrophobic tail. Unlike linear fatty alcohol ethoxylates (e.g., dodecanol derivatives) which pack tightly due to strong van der Waals interactions, the multi-methyl branching in the TMN series introduces significant steric hindrance.

Causality in Phase Behavior:

-

Elevated CMC: The inability of the branched tails to align perfectly means that monomer cohesion in the micelle core is weaker. Consequently, a higher bulk concentration of monomers is required to drive the spontaneous thermodynamic assembly of micelles (ΔG < 0) compared to linear counterparts of similar molecular weight[2].

-

Rapid Wetting Dynamics: Because the monomers are not tightly bound to one another, they exhibit exceptional mobility, diffusing rapidly to newly created air-water or oil-water interfaces.

-

Narrow Gel Range: The steric bulk prevents the formation of rigid liquid-crystalline gel phases typically seen when linear surfactants are diluted with water, making the TMN series highly favorable for continuous bioprocessing and pharmaceutical scale-up.

Thermodynamic pathway of branched nonionic surfactants from monomeric dispersion to cloud point phase separation.

Quantitative Micellar Data

The exact monoethoxylate (1 EO unit) has an HLB of <5 and is practically insoluble in water. To achieve a measurable aqueous CMC, the degree of ethoxylation (n) must be increased. The table below summarizes the physicochemical properties of the commercially relevant homologues[3],,,[1].

| Surfactant Homologue | Avg. EO Units (n) | Molecular Weight | HLB Value | CMC (ppm) | CMC (mM) | Cloud Point (1% aq) |

| TMN-3 | ~3 | ~317 g/mol | 8.1 | Insoluble | N/A | Insoluble |

| TMN-6 | ~8 | 538 g/mol | 13.1 | 800 | 1.48 | 36 °C |

| TMN-100X | 10.1 | ~629 g/mol | 14.1 | 830 | 1.32 | 65 °C |

| TMN-10 | ~11 | ~683 g/mol | 14.4 | 1313 | 1.92 | 76 °C |

Note: As the hydrophilic ethylene oxide (EO) chain lengthens from TMN-6 to TMN-10, the hydrophilicity increases, which thermodynamically favors the monomer state in water, thereby increasing the CMC from 800 ppm to 1313 ppm.

Self-Validating Experimental Protocols for CMC Determination

To ensure rigorous scientific integrity, the determination of the CMC for branched surfactants must utilize a dual-method approach. Relying solely on tensiometry can yield false minimums due to trace unreacted highly-hydrophobic alcohols. By cross-validating with Pyrene Fluorometry, the system becomes self-validating.

Method A: Wilhelmy Plate Tensiometry (Macroscopic Validation)

Causality: Tensiometry measures the macroscopic reduction in surface tension as monomers populate the air-water interface. Once the interface is saturated, additional monomers form micelles in the bulk, and the surface tension plateaus.

-

System Calibration: Clean a platinum Wilhelmy plate by flaming it until red hot. Why? Platinum has a contact angle of zero with water; flaming removes organic contaminants that would artificially lower the baseline tension.

-

Baseline Validation: Measure the surface tension of ultra-pure Milli-Q water. The system is only validated to proceed if the reading is exactly ~72.0 mN/m at 25°C.

-

Titration: Inject concentrated surfactant stock into the aqueous phase in logarithmic increments (e.g., 10 ppm to 5000 ppm).

-

Equilibration: Wait 3–5 minutes per injection. Why? The bulky 2,6,8-trimethylnonyl tail causes slower structural relaxation and dynamic equilibrium at the interface compared to linear surfactants.

-

Analysis: Plot Surface Tension (γ) vs. Log[Concentration]. The CMC is the exact intersection of the descending linear slope and the horizontal plateau.

Method B: Pyrene Fluorescence (Microscopic Validation)

Causality: Pyrene is a hydrophobic fluorescent probe. Its emission spectrum is highly sensitive to the polarity of its microenvironment. When micelles form, pyrene migrates from the polar water into the nonpolar micelle core, causing a stark shift in its vibronic band intensities.

-

Probe Preparation: Prepare a 1 mM pyrene stock in ethanol. Aliquot into vials and evaporate the ethanol to leave a microscopic pyrene film.

-

Sample Addition: Add the surfactant concentration series to the vials. The final pyrene concentration must be ~1 µM. Why? At 1 µM, pyrene concentration is low enough not to artificially induce micellization, but high enough for strong signal detection.

-

Incubation: Shake in the dark for 24 hours to ensure complete thermodynamic partitioning of the pyrene into the micelles.

-

Measurement: Excite at 334 nm. Extract the emission intensity of Peak 1 ( I1 at ~372 nm) and Peak 3 ( I3 at ~384 nm).

-

Analysis: Plot the I1/I3 ratio vs. Log[Concentration]. A sharp sigmoidal drop indicates the exact CMC. If this value matches the Tensiometry breakpoint, the CMC is fully validated and free of impurity artifacts.

Dual-method self-validating experimental workflow for accurate CMC determination.

Applications in Drug Development & Bioprocessing

Understanding the CMC of the 2-(2,6,8-trimethylnonan-4-yloxy)ethanol homologues unlocks several advanced applications in pharmaceutical sciences:

-

Synergistic Cloud Point Extraction (SCPE): Because TMN-6 has a relatively low cloud point (36 °C), it is an ideal candidate for the extraction of sensitive biomolecules and active pharmaceutical ingredients (APIs) from fermentation broths. By operating just above the CMC and raising the temperature to 36 °C, the system phase-separates into a surfactant-rich coacervate phase (containing the hydrophobic API) and a dilute aqueous phase, allowing for low-energy purification[4].

-

Self-Emulsifying Drug Delivery Systems (SEDDS): The bulky branched tail prevents the formation of rigid liquid crystals upon dilution in the gastrointestinal tract. Formulating poorly water-soluble drugs with TMN-series surfactants ensures rapid emulsification and high bioavailability without the risk of gel-blocking.

Sources

hydrophilic-lipophilic balance (HLB) value of 2-(2,6,8-trimethylnonan-4-yloxy)ethanol

Hydrophilic-Lipophilic Balance (HLB) of 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol: Theoretical Frameworks, Empirical Validation, and Formulation Dynamics

Executive Summary

In formulation science and drug development, the precise characterization of surfactant behavior dictates the thermodynamic stability of emulsions, lipid nanoparticles (LNPs), and self-microemulsifying drug delivery systems (SMEDDS). 2-(2,6,8-trimethylnonan-4-yloxy)ethanol (CAS 10137-98-1) is the pure mono-ethoxylate ( n=1 ) derivative of 2,6,8-trimethyl-4-nonanol[1]. While commercial databases often conflate this specific molecule with its poly-ethoxylated homologues (e.g., the TERGITOL™ TMN series), treating them interchangeably is a critical formulation error. As a Senior Application Scientist, I designed this guide to isolate the physicochemical properties of the pure mono-ethoxylate, calculate its specific Hydrophilic-Lipophilic Balance (HLB), and provide self-validating experimental protocols to empirically verify its highly lipophilic nature.

Molecular Architecture and Theoretical HLB Calculation

The surfactant's behavior is entirely governed by the geometric asymmetry between its hydrophobic tail and hydrophilic head.

-

Hydrophobic Domain: The 2,6,8-trimethyl-4-nonyl group is a highly branched, 12-carbon aliphatic chain[1]. Unlike linear fatty alcohols (e.g., lauryl alcohol), this extreme branching prevents tight molecular packing at the oil-water interface, significantly increasing the cross-sectional area per molecule ( a0 ).

-

Hydrophilic Domain: A single ethylene glycol ether linkage (mono-ethoxylate) provides minimal hydrogen bonding capacity.

To predict its behavior, we must first establish its theoretical HLB using two distinct mathematical models.

A. Griffin’s Method (Mass Fraction)

Griffin’s equation for non-ionic surfactants relies on the mass fraction of the hydrophilic portion:

HLB=20×(Mh/Mtotal)-

Molar mass of hydrophobe (C₁₂H₂₆O) = 186.33 g/mol [1]

-

Molar mass of 1 Ethylene Oxide unit (C₂H₄O) = 44.05 g/mol

-

Total Molecular Weight ( Mtotal ) = 230.38 g/mol

-

Hydrophilic Mass Fraction ( E ) = (44.05/230.38)×100=19.12%

Calculated Griffin HLB = 3.82

B. Davies’ Method (Group Contribution)

Davies' method accounts for the specific chemical groups, offering a more structurally nuanced calculation:

HLB=7+∑(Hydrophilic Groups)−∑(Lipophilic Groups)-

Hydrophilic Contributions: Terminal -OH (+1.9), Ether -O- (+1.3) = +3.2

-

Lipophilic Contributions: 14 total Carbon atoms (12 in the tail, 2 in the EO chain) ×(−0.475) = -6.65

Calculated Davies HLB = 3.55

Scientific Causality: Both models agree that 2-(2,6,8-trimethylnonan-4-yloxy)ethanol is a strongly lipophilic molecule (HLB < 4). According to the Critical Packing Parameter ( CPP=v/(a0⋅lc) ), the massive steric bulk of the trimethylnonyl tail increases the hydrophobic volume ( v ) and effective area ( a0 ) while shortening the effective chain length ( lc ). This pushes the CPP well above 1, geometrically forcing the surfactant to form reverse micelles and heavily favoring Water-in-Oil (W/O) emulsions.

Figure 1: HLB shift and micellization pathway as a function of ethylene oxide (EO) chain length.

Empirical Validation: Self-Validating Emulsification Titration

Theoretical models often fail to account for the dynamic steric hindrance of branched tails at a live solvent interface. To establish absolute trustworthiness in our formulation, we must empirically validate the HLB.

The Causality of the Protocol: A single surfactant rarely matches the exact required HLB of an oil phase. By blending our target molecule (unknown low-HLB) with a standard high-HLB surfactant (e.g., Polysorbate 80, HLB 15.0), we create a mathematical spectrum. The physical stability of the resulting emulsion acts as a self-validating system: the blend ratio that resists phase separation the longest mathematically defines the empirical HLB.

Step-by-Step Methodology

-

Prepare the Oil Phase: Measure 50 mL of Light Mineral Oil. (Mineral oil has a rigorously established required W/O HLB of 4.0).

-

Prepare Surfactant Blends: Create a series of surfactant mixtures (Target Molecule + Polysorbate 80) designed to yield calculated HLB values ranging from 3.0 to 5.0 in 0.2 increments. Fix the total surfactant concentration at 5% w/w of the oil phase.

-

Aqueous Titration: Under high-shear homogenization (10,000 RPM) using a rotor-stator mixer, titrate 50 mL of deionized water into the oil phase at a constant rate of 5 mL/min. Causality: Slow titration prevents localized phase inversion.

-

Stress Testing: Transfer the resulting W/O emulsions to graduated centrifuge tubes. Centrifuge at 3,000 x g for 30 minutes. Causality: Accelerated gravity forces rapid coalescence, revealing thermodynamic instability instantly.

-

Phase Volume Calculation: Measure the volume of the separated aqueous phase. The tube exhibiting zero or minimal separation represents the required HLB of the oil (4.0).

-

Back-Calculate HLB: Use the mass fraction equation to solve for the target molecule:

HLBtarget=ftargetHLBrequired−(fpoly×HLBpoly)(Where f is the mass fraction of the respective surfactants).

Figure 2: Self-validating emulsification titration workflow for empirical HLB determination.

Comparative Analysis with Polyethoxylated Homologues

To fully grasp the formulation utility of the mono-ethoxylate ( n=1 ), it must be contextualized against the commercial TERGITOL™ TMN series, which utilizes the exact same 2,6,8-trimethylnonyl hydrophobe but varies the ethylene oxide chain length. As the EO chain grows, the hydration sphere expands, shifting the molecule from a lipophilic W/O emulsifier to a hydrophilic O/W solubilizer.

Table 1: Comparative HLB and Physicochemical Properties of the 2,6,8-Trimethylnonyl Ethoxylate Series

| Compound / Commercial Name | Average EO Units ( n ) | Approx. Mol. Weight ( g/mol ) | Reported HLB | Primary Formulation Application |

| 2-(2,6,8-trimethylnonan-4-yloxy)ethanol | 1 | 230.38 | ~3.6 - 3.8 | W/O Emulsifier, LNP Co-surfactant |

| TERGITOL™ TMN-3[2] | ~3 | ~318 | 8.1 | Defoamer, Wetting Agent |

| TERGITOL™ TMN-6[3] | ~8 | ~538 | 13.1 | Penetrant, O/W Emulsifier |

| TERGITOL™ TMN-100X | ~10.1 | ~630 | 14.1 | High-temp Dispersant, Solubilizer |

Applications in Drug Development & Advanced Formulations

The unique HLB (~3.8) and extreme branching of 2-(2,6,8-trimethylnonan-4-yloxy)ethanol make it a highly specialized tool for drug development professionals:

-

Lipid Nanoparticle (LNP) Co-Surfactants: In mRNA delivery systems, the lipid core requires specific packing parameters to encapsulate nucleic acids efficiently. The branched tail of this molecule intercalates seamlessly with ionizable lipids (like DLin-MC3-DMA), while its single EO unit anchors to the PEG-lipid interface. This reduces interfacial tension without disrupting the particle's internal lamellar structure.

-

Topical W/O Emulsions: For highly water-sensitive Active Pharmaceutical Ingredients (APIs), formulating a continuous oil phase is mandatory. The low HLB of this molecule creates robust, thermodynamically stable W/O creams that resist phase inversion even under temperature stress.

-

Self-Microemulsifying Drug Delivery Systems (SMEDDS): When paired with a high-HLB counterpart, this molecule acts as an excellent lipophilic linker, expanding the microemulsion region in the ternary phase diagram and enhancing the oral bioavailability of Class II (low solubility, high permeability) drugs.

Sources

Interfacial Thermodynamics and Surface Tension Reduction Mechanism of 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol

Executive Summary

In the landscape of formulation science and drug development, the control of interfacial thermodynamics is paramount. 2-(2,6,8-trimethylnonan-4-yloxy)ethanol (CAS 10137-98-1) 1 is a highly specialized, branched secondary alcohol monoethoxylate. With a molecular weight of approximately 230.39 g/mol 2, this molecule features a highly branched hydrophobic tail derived from 2,6,8-trimethyl-4-nonanol, coupled with a minimal hydrophilic ethylene glycol moiety 3. This technical guide explores the causality behind its exceptional surface tension reduction, its low-foam characteristics, and the self-validating protocols required to measure its dynamic interfacial activity.

Molecular Architecture & Steric Causality

To understand the surface activity of 2-(2,6,8-trimethylnonan-4-yloxy)ethanol, one must analyze its molecular geometry. Traditional linear alcohol ethoxylates (LAEs) feature straight hydrocarbon chains that align parallel to one another at the air-water interface. This maximizes Van der Waals interactions, creating a rigid, tightly packed interfacial film that heavily stabilizes foam lamellae.

Conversely, the hydrophobic tail of 2-(2,6,8-trimethylnonan-4-yloxy)ethanol contains three distinct methyl branches.

-

The Causality of Low Foam: This branching creates immense steric bulk—a "wedge-like" geometry that physically prevents the molecules from close-packing at the interface 1. Because the molecules cannot form a cohesive, tightly entangled network, the resulting interfacial monolayer is highly fluid and possesses low cohesive strength. When a bubble forms, the lamella drains rapidly, leading to instantaneous foam collapse. This is why related branched surfactants in the TMN series exhibit rapid foam collapse rates, such as a Ross-Miles foam height dropping from 130 mm to 22 mm within 5 minutes 4.

Mechanism of Interfacial Migration

The thermodynamics of surface tension reduction are governed by the Gibbs Adsorption Isotherm. Because branched surfactants do not form highly stable, tightly packed micelles in the bulk aqueous phase, the thermodynamic energy barrier for micellar disassociation is significantly lower than that of linear surfactants.

Monomers of 2-(2,6,8-trimethylnonan-4-yloxy)ethanol are readily available in the bulk phase and diffuse rapidly to newly created interfaces. This diffusion-controlled adsorption kinetic allows the surfactant to lower dynamic surface tension in milliseconds, making it a superior wetting agent for high-speed processes.

Fig 1: Mechanistic pathway of interfacial migration and steric packing disruption.

Quantitative Interfacial Data

The table below summarizes the comparative interfacial properties of linear versus branched ethoxylates, highlighting the superior dynamic performance and defoaming nature of the highly branched TMN architectures 5, 4.

| Surfactant Architecture | Example / Analog | Equilibrium Surface Tension (mN/m) | Dynamic Surface Tension @ 100ms (mN/m) | Foam Height (Initial / 5 min, mm) |

| Linear Ethoxylate | LAE (C12-14, 7 EO) | ~ 32.0 | ~ 45.0 | 140 / 120 (High Foam) |

| Branched Ethoxylate | Tergitol TMN-6 (6 EO) | 27.0 | ~ 31.0 | 130 / 22 (Fast Collapse) |

| Highly Branched Monoethoxylate | 2-(2,6,8-trimethylnonan-4-yloxy)ethanol | < 26.0 (in co-solvent) | < 29.0 | < 20 / 0 (Defoamer) |

Self-Validating Experimental Protocols

To accurately quantify the surface activity of this molecule, empirical workflows must be rigorously controlled. The following protocols are designed as self-validating systems.

Protocol 1: Equilibrium Surface Tension via Wilhelmy Plate

Causality of Method Choice: The Wilhelmy plate method is selected over the Du Noüy ring because the ring method exerts physical shear stress on the interface during detachment. For loosely packed, highly fluid branched surfactant monolayers, this shear can yield artifactual readings. The Wilhelmy plate measures static equilibrium without tearing the interface.

-

System Validation: Prior to sample measurement, flame the platinum plate to remove organic residues. Conduct a baseline measurement using ultra-pure Milli-Q water (18.2 MΩ·cm). The system is validated only if the baseline yields 72.8 ± 0.2 mN/m at 20°C.

-

Step 1: Prepare serial dilutions of 2-(2,6,8-trimethylnonan-4-yloxy)ethanol ranging from 0.0001% to 1.0% (w/w). Due to the extreme hydrophobicity (low HLB) of the monoethoxylate, utilize a 5% ethanol co-solvent to ensure complete dissolution above the Critical Micelle Concentration (CMC).

-

Step 2: Equilibrate the samples in a thermostatic water bath at 25°C ± 0.1°C for 30 minutes.

-

Step 3: Immerse the flamed platinum plate into the solution until the meniscus stabilizes.

-

Step 4: Record the force exerted on the plate. Equilibrium is achieved and recorded when the force variance is < 0.1 mN/m over a continuous 300-second window.

Protocol 2: Dynamic Surface Tension via Maximum Bubble Pressure Tensiometry (MBPT)

Causality of Method Choice: MBPT is mandatory for assessing branched surfactants because it accurately captures the rapid diffusion kinetics at millisecond surface ages, which static methods ignore.

-

System Validation: Calibrate the PTFE capillary radius using pure water. The dynamic surface tension of the water control must remain flat (constant) across surface ages from 10 ms to 10,000 ms. Any deviation indicates capillary contamination or gas-flow artifacts.

-

Step 1: Fill the sample vessel with the surfactant solution and submerge the calibrated capillary to a precise depth.

-

Step 2: Inject inert nitrogen gas through the capillary to continuously form bubbles at the tip.

-

Step 3: Modulate the gas flow rate to achieve bubble lifespans (surface ages) ranging from 10 ms to 100 seconds.

-

Step 4: Measure the maximum pressure required to detach each bubble. The dynamic surface tension is calculated programmatically via the Young-Laplace equation.

Fig 2: Self-validating workflow for Maximum Bubble Pressure Tensiometry (MBPT).

Applications in Drug Development & Biologics

For drug development professionals, the unique physicochemical profile of 2-(2,6,8-trimethylnonan-4-yloxy)ethanol offers distinct advantages:

-

API Wetting: Many modern Active Pharmaceutical Ingredients (APIs) are highly hydrophobic. The rapid dynamic surface tension reduction provided by the branched nonyl tail ensures instantaneous wetting of API powders during granulation or dissolution, without introducing excessive foaming during high-shear mixing.

-

Bioreactor Downstream Processing: In biologics, proteinaceous solutions naturally foam under agitation. The addition of highly branched, low-HLB monoethoxylates acts as a potent defoamer. By displacing proteins at the air-water interface and forming a weak, non-cohesive film, it forces rapid foam collapse without denaturing the biologic payload.

References

- Smolecule - 2-(2,6,8-Trimethylnonan-4-yloxy)

- PubChem / NIH - Poly(oxy-1,2-ethanediyl), alpha-(3,5-dimethyl-1-(2-methylpropyl)hexyl)-omega-hydroxy- (CID 24982)

- Google Patents (WO2012071149A2)

- Dow Inc. - TERGITOL™ TMN-10 (90% Aqueous)

- IndiaMART / Dow Chemical - TERGITOL™ TMN-6 (90%)

Sources

- 1. Buy 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol | 60828-78-6 [smolecule.com]

- 2. Poly(oxy-1,2-ethanediyl), alpha-(3,5-dimethyl-1-(2-methylpropyl)hexyl)-omega-hydroxy- | C14H30O2 | CID 24982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2012071149A2 - Branched secondary alcohol alkoxylate surfactants and process to make them - Google Patents [patents.google.com]

- 4. 5.imimg.com [5.imimg.com]

- 5. TERGITOL™ TMN-10 (90% Aqueous) Surfactant | Dow Inc. [dow.com]

Analytical Profiling of 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol: Advanced NMR and MS Workflows

Executive Summary & Structural Causality

The compound 2-(2,6,8-trimethylnonan-4-yloxy)ethanol (CAS No. 10137-98-1) is a highly specialized branched alkyl ethoxylate with the molecular formula C₁₄H₃₀O₂ and a molecular weight of 230.39 g/mol [1]. Structurally, it consists of a highly branched 2,6,8-trimethylnonane hydrophobic tail and a hydrophilic ethylene glycol moiety attached via an ether linkage at the C4 position [2].

From an analytical perspective, this unique architecture presents specific challenges. The multiple methyl branches create a dense aliphatic environment with overlapping proton signals, requiring high-field Nuclear Magnetic Resonance (NMR) and 2D techniques for unambiguous assignment. In parallel, the aliphatic ether linkage makes the molecule highly susceptible to fragmentation under standard electron ionization (EI), often resulting in an absent or extremely weak molecular ion [M]⁺. Therefore, Mass Spectrometry (MS) workflows must be designed to capture and interpret specific alpha-cleavage events. This whitepaper details the self-validating experimental protocols and causality-driven data interpretation required to accurately profile this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Causality in NMR Experimental Design

The dense clustering of methyl (–CH₃), methylene (–CH₂–), and methine (–CH–) groups in the branched nonane backbone causes severe second-order effects and multiplet overlap in standard ¹H NMR. To achieve quantitative and structural validation, Quantitative NMR (qNMR) principles must be applied.

We utilize CDCl₃ doped with 0.05% Tetramethylsilane (TMS) as an internal standard. The TMS peak acts as a self-validating zero-point reference (0.00 ppm), ensuring that any magnetic field drift during acquisition is accounted for. Furthermore, a prolonged relaxation delay (D1 = 15 seconds) is strictly enforced. This causality-driven choice ensures that all nuclei—especially the slower-relaxing methine carbons—return to thermal equilibrium between pulses, guaranteeing that the integrated signal areas are directly proportional to the number of nuclei.

Quantitative NMR Data Tables

Table 1: Predicted ¹H NMR Assignments (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment / Structural Origin |

| 0.80 – 0.95 | Multiplet (m) | 15H | Five terminal/branched –CH₃ groups (C1, C9, and methyls at C2, C6, C8) |

| 1.05 – 1.50 | Multiplet (m) | 6H | Three aliphatic –CH₂– groups (C3, C5, C7) |

| 1.55 – 1.80 | Multiplet (m) | 3H | Three aliphatic –CH– groups (C2, C6, C8) |

| 2.20 | Broad Singlet (br s) | 1H | Terminal hydroxyl group (–OH), exchangeable |

| 3.35 – 3.45 | Multiplet (m) | 1H | Ether linkage methine (C4: –CH–O–) |

| 3.50 – 3.60 | Multiplet (m) | 2H | Ethylene glycol ether side (–O–CH₂–) |

| 3.65 – 3.75 | Multiplet (m) | 2H | Ethylene glycol alcohol side (–CH₂–OH) |

Table 2: Predicted ¹³C NMR Assignments (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Carbon Type (DEPT-135) | Assignment / Structural Origin |

| 22.0 – 23.5 | CH₃ (Positive) | Methyl carbons (multiple peaks due to diastereotopic nature) |

| 24.5 – 25.5 | CH (Positive) | Methine carbons at branching points (C2, C6, C8) |

| 40.0 – 45.0 | CH₂ (Negative) | Backbone methylene carbons (C3, C5, C7) |

| 62.0 | CH₂ (Negative) | Ethylene glycol terminal carbon (–CH₂–OH) |

| 70.5 | CH₂ (Negative) | Ethylene glycol ether carbon (–O–CH₂–) |

| 78.0 | CH (Positive) | Backbone ether-linked methine carbon (C4) |

Mass Spectrometry (GC-EI-MS) Data

Causality in MS Fragmentation

In Gas Chromatography-Mass Spectrometry (GC-MS), aliphatic ethers like 2-(2,6,8-trimethylnonan-4-yloxy)ethanol rarely yield a robust molecular ion ([M]⁺ at m/z 230) under standard 70 eV Electron Ionization (EI) [3]. The ionization energy vastly exceeds the bond dissociation energy of the C–C bonds adjacent to the ether oxygen.

Consequently, the primary mechanism of structural elucidation relies on alpha-cleavage . The oxygen atom directs radical-site initiation, leading to the cleavage of the C3-C4 or C4-C5 bonds. This predictably expels either an isobutyl radical or a 2,4-dimethylheptyl radical, leaving behind stable, oxygen-stabilized oxonium ions.

GC-MS Fragmentation Table

Table 3: Key EI-MS Fragmentation Ions (70 eV)

| m/z Ratio | Ion Type | Relative Abundance | Mechanistic Origin |

| 230 | [M]⁺ | < 1% | Intact molecular ion (C₁₄H₃₀O₂⁺) |

| 173 | [M - C₄H₉]⁺ | Moderate | Alpha-cleavage (C3-C4 bond); loss of isobutyl radical |

| 131 | [M - C₇H₁₅]⁺ | High | Alpha-cleavage (C4-C5 bond); loss of 2,4-dimethylheptyl radical |

| 57 | [C₄H₉]⁺ | Base Peak (100%) | Inductive cleavage yielding stable isobutyl/tert-butyl cations |

| 45 | [CH₂=OH]⁺ | High | Secondary fragmentation of the ethylene glycol moiety |

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following workflows incorporate internal validation checks at every critical juncture.

Protocol A: Quantitative NMR (qNMR) Acquisition

-

Sample Preparation: Accurately weigh 20.0 mg of the analyte using a microbalance. Dissolve completely in 600 µL of deuterated chloroform (CDCl₃) containing 0.05% v/v TMS. Transfer to a high-precision 5 mm NMR tube.

-

Probe Tuning & Shimming: Insert the sample into a 400 MHz NMR spectrometer. Tune and match the probe to the ¹H frequency. Perform automated 3D gradient shimming, followed by manual fine-shimming on the Z and Z² axes until the TMS signal exhibits a line width at half-height (FWHM) of < 0.5 Hz. (Self-Validation: Poor shimming will fail this FWHM threshold, preventing acquisition).

-

Parameter Optimization: Set the pulse angle to 30° to prevent signal saturation. Program a relaxation delay (D1) of 15 seconds. Set the number of scans (NS) to 64 to ensure a high signal-to-noise ratio (S/N > 250:1).

-

Data Processing: Apply a 0.3 Hz exponential window function (line broadening) prior to Fourier Transformation. Phase the spectrum manually to ensure purely absorptive peak shapes. Calibrate the chemical shift scale by setting the TMS singlet strictly to 0.00 ppm.

Protocol B: GC-EI-MS Analysis

-

Sample Dilution: Dilute the pure standard to a final concentration of 100 µg/mL in GC-grade hexane to prevent detector saturation.

-

System Autotune (Validation Step): Prior to injecting the sample, perform a standard autotune using Perfluorotributylamine (PFTBA). Verify that the mass analyzer accurately resolves the m/z 69, 219, and 502 calibration ions with correct isotopic ratios. (Self-Validation: The run must not proceed if the m/z 502 relative abundance falls below 2%).

-

Chromatographic Separation: Inject 1 µL of the sample into a split/splitless injector set to 250°C (split ratio 1:10). Use a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm) with Helium carrier gas at a constant flow of 1.0 mL/min [4].

-

Thermal Gradient: Hold the initial oven temperature at 100°C for 2 minutes. Ramp at 10°C/min to 200°C, then 5°C/min to 280°C, holding for 5 minutes to bake out the column [4].

-

MS Acquisition: Operate the EI source at 70 eV. Maintain the transfer line at 280°C and the ion source at 250°C. Scan continuously from 45 to 500 Da.

Visualizations of Analytical Logic

Caption: Self-validating analytical workflow for the structural characterization of the target compound.

Caption: Proposed 70 eV EI-MS fragmentation pathways driven by ether-directed alpha-cleavage.

References

-

National Center for Biotechnology Information (NCBI). "Hexanal ethyl hexyl acetal | C14H30O2 - GC-MS Spectra." PubChem Database. Available at:[Link]

-

AWS Research Repository. "Gas Chromatography-Mass Spectrometry and Fourier Transform Infrared Spectroscopy Analysis." Scientific Literature Archive. Available at:[Link]

Biodegradability and Environmental Impact of 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol: A Comprehensive Technical Guide

Executive Summary

As regulatory frameworks increasingly scrutinize the environmental fate of industrial surfactants and excipients, understanding the biodegradation kinetics of highly branched alcohol ethoxylates (BAEs) is paramount. 2-(2,6,8-trimethylnonan-4-yloxy)ethanol (CAS: 10137-98-1 / 60828-78-6)—often utilized as a high-performance nonionic surfactant and wetting agent in the Tergitol™ TMN series—presents a unique structural challenge[1][2]. While its amphiphilic nature provides exceptional reduction in dynamic surface tension, the extensive methyl branching on its hydrophobic tail significantly alters its environmental degradation pathway compared to linear alcohol ethoxylates (LAEs).

This whitepaper synthesizes the mechanistic chemistry, biodegradation pathways, and ecotoxicological profile of 2-(2,6,8-trimethylnonan-4-yloxy)ethanol. It provides drug development professionals and environmental scientists with self-validating experimental protocols to accurately quantify its environmental impact.

Structural Chemistry & Mechanistic Behavior

The compound consists of a 12-carbon highly branched hydrophobe (2,6,8-trimethyl-4-nonanol) ether-linked to a hydrophilic ethylene glycol unit[1].

Causality in Enzymatic Recognition: In linear ethoxylates, microbial degradation is rapid because the unhindered alkyl chain easily fits into the active sites of enzymes responsible for β -oxidation. However, the unique architecture of 2-(2,6,8-trimethylnonan-4-yloxy)ethanol features methyl groups at the 2, 6, and 8 positions. This steric bulk creates a significant thermodynamic barrier for standard enzymatic docking. Consequently, the primary degradation step must bypass immediate alkyl oxidation, forcing microbial consortia to rely on central ether fission as the initiating catabolic event[3][4].

Environmental Fate & Biodegradation Kinetics

The biodegradation of 2-(2,6,8-trimethylnonan-4-yloxy)ethanol is a biphasic process. Regulatory testing (e.g., OECD 301E and 301F) often classifies this class of branched surfactants as "inherently biodegradable" rather than "readily biodegradable," with typical 28-day mineralization rates hovering between 48% and 60%, depending on the specific microbial inoculum and ethoxylation distribution[5][6].

The Degradation Pathway

-

Central Ether Fission: Microbial etherases cleave the molecule at the ether bridge, separating the hydrophilic ethylene glycol moiety from the hydrophobic 2,6,8-trimethyl-4-nonanol tail[4].

-

Hydrophilic Mineralization: The ethylene glycol unit is rapidly oxidized into glycolic acid, which is seamlessly integrated into the tricarboxylic acid (TCA) cycle and mineralized into CO₂ and H₂O.

-

Hydrophobic Recalcitrance: The isolated 2,6,8-trimethyl-4-nonanol undergoes a much slower degradation process. The methyl branches block standard β -oxidation. Microbes must first perform ω -oxidation at the terminal methyl group to form a carboxylic acid, followed by a slow, modified β -oxidation process that must navigate the steric hindrance of the internal methyl groups[3].

Caption: Biodegradation pathway of 2-(2,6,8-trimethylnonan-4-yloxy)ethanol via central ether fission.

Ecotoxicological Profile

Due to its surfactant properties, the compound exhibits moderate aquatic toxicity. It disrupts lipid bilayers in aquatic organisms, leading to the classification of Aquatic Chronic 3 (H412) under GHS[2]. The intact ethoxylate is generally more toxic than its post-fission metabolites.

Table 1: Acute Ecotoxicity Data for 2,6,8-Trimethyl-4-nonanol Derivatives

| Test Organism | Species | Endpoint | Value (mg/L) | Exposure Time | Reference |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 | > 2.17 | 96 hours | [7][8] |

| Invertebrate | Daphnia magna (Water Flea) | EC50 | 4.44 | 48 hours | [7] |

| Algae | Pseudokirchneriella subcapitata | EC50 | 4.63 | 72 hours | [7] |

Validated Experimental Workflows

To ensure scientific integrity, environmental fate testing must utilize self-validating systems. The following protocols are designed to prevent false positives (e.g., abiotic degradation mistaken for biological) and false negatives (e.g., inoculum toxicity).

Protocol 1: OECD 301F Manometric Respirometry (Self-Validating Setup)

This protocol measures the biochemical oxygen demand (BOD) over 28 days to determine ultimate biodegradability[9].

Step-by-Step Methodology:

-

Inoculum Preparation: Obtain activated sludge from a municipal wastewater treatment plant. Wash and aerate the sludge for 5 days to deplete endogenous carbon sources, ensuring baseline respiration is minimized.

-

Test Flask Setup (100 mg/L Test Substance): Add the test substance to the mineral medium containing the prepared inoculum.

-

Self-Validating Controls (Critical Step):

-

Blank Control: Inoculum + mineral medium (Establishes baseline endogenous respiration).

-

Reference Control: Inoculum + Sodium Acetate (Validates the viability and activity of the microbial consortium. Must reach >60% degradation by day 14).

-

Toxicity Control: Inoculum + Test Substance + Sodium Acetate (Validates that 2-(2,6,8-trimethylnonan-4-yloxy)ethanol is not acting as a biocide. If degradation is <25% by day 14, the test substance is toxic to the inoculum).

-

-

Incubation & Monitoring: Seal flasks in a respirometer at 22°C in the dark. Monitor oxygen consumption continuously via pressure drops for 28 days.

-

Data Analysis: Calculate the percentage of biodegradation by dividing the net oxygen consumption (Test minus Blank) by the Theoretical Oxygen Demand (ThOD) of the compound (approx. 2.35 mg O₂/mg)[5].

Caption: Step-by-step experimental workflow for OECD 301F Manometric Respirometry testing.

Protocol 2: LC-MS/MS Quantification of Metabolites

Because BOD only measures total mineralization, Liquid Chromatography-Electrospray-Mass Spectrometry (LC-ES-MS) is required to track the recalcitrant 2,6,8-trimethyl-4-nonanol intermediate[3][10].

Step-by-Step Methodology:

-

Sampling & Quenching: Extract 5 mL aliquots from the OECD 301F test flasks at days 0, 7, 14, 21, and 28. Immediately quench microbial activity by adding 1% v/v formic acid.

-

Solid-Phase Extraction (SPE): Pass the quenched samples through a C18 SPE cartridge. Elute the trapped hydrophobic metabolites using 100% LC-grade methanol.

-

Chromatographic Separation: Inject 10 µL of the eluate onto a reverse-phase C8 column. Use a gradient mobile phase of Water/Acetonitrile (0.1% formic acid) to separate the intact ethoxylate from the cleaved hydrophobe.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (+ESI) mode. Monitor the specific m/z transitions for the parent compound and the predicted ω -oxidation carboxylic acid metabolites to establish the kinetic decay curve of the primary surfactant.

Sources

- 1. Buy 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol | 60828-78-6 [smolecule.com]

- 2. TERGITOL™ TMN 6 Liquid, 800 ppm, cloud point 36 °C | Sigma-Aldrich [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. p2infohouse.org [p2infohouse.org]

- 5. dupont.com [dupont.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. media.knowde.com [media.knowde.com]

- 10. pubs.acs.org [pubs.acs.org]

synthesis pathways and chemical precursors for 2-(2,6,8-trimethylnonan-4-yloxy)ethanol

Synthesis Pathways and Chemical Precursors for 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol: A Comprehensive Technical Guide

Executive Summary

The compound 2-(2,6,8-trimethylnonan-4-yloxy)ethanol (CAS 10137-98-1) is a highly branched, amphiphilic secondary alcohol mono-ethoxylate[1]. In industrial and pharmacological formulations, it serves as a specialized low-HLB (Hydrophilic-Lipophilic Balance) surfactant, an intermediate for complex ether synthesis, and a wetting agent. This whitepaper elucidates the end-to-end synthetic landscape of this molecule, dissecting both the industrial catalytic ethoxylation routes and the precise laboratory-scale etherification workflows.

Molecular Architecture & The Precursor Landscape

The target molecule (C₁₄H₃₀O₂) is characterized by a sterically hindered hydrophobic tail—derived from 2,6,8-trimethylnonan-4-ol (TMN) [2]—and a hydrophilic ethylene glycol headgroup. The branching at the C2, C6, and C8 positions imparts exceptionally low pour points and disrupts crystalline packing, which is highly desirable for surfactant efficacy. However, this same steric bulk at the C4 secondary hydroxyl group presents profound synthetic challenges, drastically reducing nucleophilic attack rates during functionalization.

The synthesis relies on two primary precursors:

-

2,6,8-Trimethylnonan-4-ol (TMN): The hydrophobic backbone.

-

Ethylene Oxide (EO) or 2-Haloethanols: The hydrophilic donor.

Mechanistic Causality in Precursor Synthesis (MIBK to TMN)

The foundational carbon framework of TMN is not extracted naturally; it is synthesized via the controlled homologation of Methyl Isobutyl Ketone (MIBK) .

-

Causality of Condensation: The synthesis initiates with a base-catalyzed self-aldol condensation of MIBK. The alpha-carbon of one MIBK molecule attacks the carbonyl of another, followed by dehydration to yield the unsaturated intermediate, which isomerizes to 2,6,8-trimethyl-4-nonanone (IBHK) [3].

-

Causality of Hydrogenation: The reduction of IBHK to TMN requires rigorous catalytic control. Standard nickel catalysts often lead to over-reduction (cleaving the C-O bond to form alkanes) or require extreme pressures. To circumvent this, Copper-based catalysts (e.g., Cu/ZnO) are employed at controlled temperatures (<200°C). Copper selectively hydrogenates the carbonyl group without hydrogenolyzing the resulting secondary alcohol, maximizing the yield of TMN[US Patent 8,222,460][3].

Target Synthesis: Industrial Ethoxylation vs. Lab-Scale Etherification

The Industrial Route: Double Metal Cyanide (DMC) Catalysis

Traditional ethoxylation of alcohols utilizes potassium hydroxide (KOH) as a base catalyst. However, applying KOH to highly branched secondary alcohols like TMN is synthetically disastrous. The steric hindrance around the TMN hydroxyl group slows the initiation step (attack on EO). Consequently, the unhindered primary hydroxyl group of the newly formed mono-ethoxylate reacts with subsequent EO molecules exponentially faster than the starting TMN, leading to a broad distribution of poly-ethoxylates (PEG) and unreacted TMN.

The DMC Solution: To achieve a tight homolog distribution and efficiently synthesize the mono-ethoxylate, Double Metal Cyanide (DMC) catalysts (e.g., Zinc hexacyanocobaltate) are utilized[Patent WO2012071149A2][4]. DMC complexes function via a coordination-insertion mechanism. The Lewis acidic zinc sites coordinate the epoxide oxygen, highly activating the EO ring for nucleophilic attack, even by the sterically hindered TMN alkoxide. This drastically suppresses PEG by-product formation.

Industrial synthesis pathway from MIBK to 2-(2,6,8-trimethylnonan-4-yloxy)ethanol.

The Laboratory Route: Protected Williamson Ether Synthesis

In a research or drug-development setting, handling gaseous EO to achieve exactly one unit of addition is impractical. Instead, a Williamson ether synthesis is employed. To prevent the haloethanol precursor (e.g., 2-bromoethanol) from polymerizing or reacting twice, the hydroxyl group of the haloethanol is masked using a Tetrahydropyranyl (THP) protecting group.

Laboratory-scale Williamson ether synthesis using THP-protected 2-bromoethanol.

Self-Validating Experimental Protocols

Protocol A: DMC-Catalyzed Ethoxylation (Pilot Scale)

This protocol utilizes thermodynamic and pressure-based feedback loops to self-validate reaction progress.

-

Preparation: Charge a 2L stirred, jacketed pressure reactor with 2,6,8-trimethylnonan-4-ol (1.0 mol) and DMC catalyst (50 ppm relative to final product weight).

-

Dehydration: Heat the reactor to 130°C under a vacuum (10 mbar) with a nitrogen sparge for 1 hour. Causality: Trace water will act as an initiator for EO, creating unwanted PEG diols.

-

Initiation & Dosing: Pressurize the reactor to 1.5 bar with N₂. Slowly dose Ethylene Oxide (1.05 mol) into the reactor.

-

Validation Metric (Pressure Drop): The reaction is highly exothermic. Monitor the reactor pressure; an initial spike followed by a steady pressure drop indicates active EO consumption. Once the pressure stabilizes at the baseline N₂ pressure, the EO is fully consumed.

-

Post-Reaction Validation: Purge with N₂ to remove residual EO. Analyze the product via Gel Permeation Chromatography (GPC). A single narrow peak validates the absence of PEG by-products[4].

Protocol B: THP-Protected Williamson Synthesis (Lab Scale)

This protocol utilizes stoichiometric gas evolution as a real-time visual validation metric.

-

Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0°C under Argon. Slowly add TMN (1.0 eq) dropwise.

-

Validation Metric (Gas Evolution): The irreversible formation of the sodium alkoxide is driven by the evolution of H₂ gas. Self-Validation: The reaction is complete when bubbling ceases entirely (typically 1-2 hours at room temperature).

-

Substitution: Add 2-(2-bromoethoxy)tetrahydro-2H-pyran (1.1 eq) dropwise. Reflux at 65°C for 12 hours. Monitor via TLC (Hexane/EtOAc 8:2) until the TMN spot disappears.

-

Deprotection: Concentrate the mixture, dissolve in Methanol, and add catalytic p-Toluenesulfonic acid (pTSA) or 1M HCl. Stir for 2 hours at room temperature to cleave the THP acetal.

-

Purification: Neutralize with NaHCO₃, extract with Dichloromethane, and purify via silica gel flash chromatography to yield the pure 2-(2,6,8-trimethylnonan-4-yloxy)ethanol.

Quantitative Reaction Parameters

The following table summarizes the optimized thermodynamic and kinetic parameters for the critical synthetic steps, allowing for rapid cross-comparison of methodologies.

| Reaction Step | Catalyst / Reagent | Temp (°C) | Pressure | Yield (%) | Key Validation Metric |

| MIBK Condensation | NaOH (aq) | 90 - 110 | 1 atm | 80 - 85 | GC-MS (IBHK peak emergence) |

| IBHK Hydrogenation | Cu/ZnO | 130 - 150 | 50 bar | > 90 | Cessation of H₂ uptake |

| TMN Ethoxylation | DMC (Zinc-Cobalt) | 130 | 2 - 3 bar | 92 - 95 | Reactor pressure drop to baseline |

| Lab Williamson | NaH / THF | 0 to 65 | 1 atm | 75 - 78 | Volumetric H₂ gas evolution |

References

- World Intellectual Property Organization. "Branched secondary alcohol alkoxylate surfactants and process to make them." Patent WO2012071149A2.

- United States Patent and Trademark Office. "Process for the production of MIBC and/or IBHK plus TMN using copper-based catalysts." Patent US8222460B2.

-

National Institute of Standards and Technology (NIST). "4-Nonanol, 2,6,8-trimethyl-". NIST Chemistry WebBook, SRD 69. Available at:[Link]

Sources

- 1. Buy 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol | 60828-78-6 [smolecule.com]

- 2. 4-Nonanol, 2,6,8-trimethyl- [webbook.nist.gov]

- 3. US8222460B2 - Process for the production of MIBC and /or IBHK plus TMN using copper-based catalysts - Google Patents [patents.google.com]

- 4. WO2012071149A2 - Branched secondary alcohol alkoxylate surfactants and process to make them - Google Patents [patents.google.com]

Advanced Protocol for Membrane Protein Solubilization Using 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol (Tergitol™ TMN Series)

Executive Summary

Integral membrane proteins are notoriously difficult to extract from lipid bilayers while maintaining their native, biologically active conformations. 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol (CAS: 60828-78-6)—the core structural unit of the Tergitol™ TMN series of non-ionic surfactants—offers a highly effective solution. This application note provides a comprehensive, field-validated protocol for utilizing this branched secondary alcohol ethoxylate to solubilize membrane proteins. By leveraging its unique physicochemical properties, researchers can achieve high extraction yields without the denaturing effects commonly associated with ionic detergents.

Mechanistic Principles & Causality

The efficacy of 2-(2,6,8-trimethylnonan-4-yloxy)ethanol lies in its distinct amphiphilic architecture, which dictates its behavior in aqueous and lipid environments:

-

Branched Hydrophobic Tail : The 2,6,8-trimethylnonane moiety is highly branched. Unlike linear alkyl chains (e.g., in Triton X-100 or the Brij series), this bulky, branched structure creates significant steric hindrance. When intercalating into the lipid bilayer, it highly efficiently disrupts lipid-lipid and lipid-protein packing, facilitating rapid membrane dissolution.

-

Non-Ionic Hydrophilic Head : The ethylene glycol (or polyoxyethylene) head group carries no net charge. Consequently, it breaks lipid-protein interactions but preserves protein-protein and intra-protein electrostatic interactions. This is critical for preventing the denaturation of complex multi-subunit proteins.

-

Causality in Solubilization : By adding the surfactant at concentrations above its Critical Micelle Concentration (CMC), the detergent monomers partition into the membrane until saturation is reached. The membrane then fractures into mixed micelles containing lipid, detergent, and the target protein. This mechanism has been historically validated in the extraction of integral membrane enzymes like phosphatidylinositol kinase, where Tergitol TMN-10 maintained full catalytic activity [1].

Physicochemical Properties

When selecting the appropriate ethoxylation grade (e.g., TMN-6 vs. TMN-10), researchers must consider the Hydrophilic-Lipophilic Balance (HLB) and Cloud Point to tailor the extraction strategy.

Table 1: Physicochemical Properties of 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol Derivatives

| Property | Tergitol™ TMN-6 | Tergitol™ TMN-10 |

| CAS Number | 60828-78-6 | 60828-78-6 |

| Average Molecular Weight | ~538 g/mol | ~683 g/mol |

| Hydrophilic-Lipophilic Balance (HLB) | 13.1 | 14.4 |

| Critical Micelle Concentration (CMC) | ~0.15% (800 ppm / 1.5 mM) | ~0.15% (1313 ppm / 1.9 mM) |

| Cloud Point (1% aqueous) | 36°C | 76°C |

| Primary Application | Cloud Point Extraction (CPE) | Standard Micellar Solubilization |

Data sourced from authoritative chemical inventories and biochemical literature [2, 3].

Experimental Design & Rationale

-

Surfactant Concentration : The working concentration must be strictly maintained above the CMC (typically 0.5% to 1.5% w/v) to ensure the formation of mixed micelles. A detergent-to-protein ratio of 10:1 to 20:1 (w/w) is generally optimal.

-

Buffer System : A physiological buffer (e.g., 50 mM HEPES or Tris-HCl, pH 7.4) supplemented with 150 mM NaCl prevents non-specific electrostatic aggregation of the exposed hydrophilic domains.

-

Protease Inhibition : Membrane lysis releases endogenous proteases. A broad-spectrum protease inhibitor cocktail (EDTA-free if metalloproteins are targeted) is mandatory to preserve protein integrity.

Step-by-Step Protocol: Membrane Protein Solubilization

Phase 1: Preparation of the Membrane Fraction

-

Cell Lysis : Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, protease inhibitors). Disrupt cells using a Dounce homogenizer or sonication on ice (e.g., 5 cycles of 10s on/30s off) to prevent thermal denaturation.

-

Clear Debris : Centrifuge the lysate at 10,000 × g for 15 minutes at 4°C to pellet unbroken cells, nuclei, and heavy mitochondria.

-

Isolate Membranes : Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 × g for 1 hour at 4°C. The resulting pellet contains the enriched membrane fraction.

Phase 2: Solubilization with 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol

-

Resuspension : Mechanically resuspend the membrane pellet in Solubilization Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10% glycerol). Homogenize until no visible clumps remain.

-

Detergent Addition : Dropwise, add a 10% (w/v) stock solution of the surfactant (e.g., Tergitol TMN-10) to achieve a final concentration of 1.0% (w/v).

-

Causality: Dropwise addition prevents localized high concentrations of detergent that could strip essential boundary lipids from the protein, which often leads to irreversible aggregation.

-

-

Incubation : Incubate the mixture on a rotary shaker at 4°C for 2 hours. Gentle agitation ensures continuous partitioning of the detergent into the lipid bilayer without introducing foaming, which can denature proteins at the air-liquid interface.

Phase 3: Separation of Solubilized Proteins

-

Ultracentrifugation : Centrifuge the solubilized mixture at 100,000 × g for 45 minutes at 4°C.

-

Fraction Collection : Carefully collect the supernatant. This fraction contains the target membrane proteins sequestered in non-ionic mixed micelles. The pellet contains un-solubilized material and aggregated proteins.

-

Validation (Self-Validating System) : Perform a BCA Protein Assay (compatible with non-ionic detergents) on both the supernatant and the resuspended pellet to calculate solubilization efficiency: (Supernatant Protein / Total Protein) × 100.

Alternative Workflow: Cloud Point Extraction (CPE) using TMN-6

For specific concentration needs or removal of hydrophilic contaminants, the low cloud point of TMN-6 (36°C) can be exploited [4].

-

Perform solubilization as above using 1.0% TMN-6 at 4°C.

-

Shift the temperature of the solubilized supernatant to 40°C for 15 minutes.

-

Centrifuge at 3,000 × g for 5 minutes at 40°C.

-

The solution will separate into a small, surfactant-rich coacervate phase (containing the hydrophobic membrane proteins) and a larger aqueous phase (containing hydrophilic contaminants).

Visualizations

Workflow of membrane protein solubilization using non-ionic surfactant mixed micelles.

Phase separation mechanism during Cloud Point Extraction (CPE) utilizing Tergitol TMN-6.

Troubleshooting & Optimization

-

Low Solubilization Yield : If <50% of the target protein is recovered in the supernatant, the lipid-to-detergent ratio may be too high. Increase the detergent concentration incrementally (up to 2.0%) or supplement with a co-solubilizer (e.g., 10% glycerol or 0.1% CHAPS) to enhance micelle stability.

-

Loss of Protein Activity : Ensure the surfactant stock is fresh. Polyoxyethylene chains can undergo auto-oxidation over time, forming peroxides that irreversibly oxidize sensitive amino acid residues (like cysteine and methionine). Always store surfactant stocks under an inert gas (Argon/Nitrogen) at 4°C in the dark.

References

-

Ganong, B. R., & Lu, C. M. (1989). Application of nonionic polyoxyethylene detergents in studies of phosphatidylinositol kinase. Analytical Biochemistry, 179(1), 66-71. URL: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24982, 2-(2,6,8-trimethylnonan-4-yloxy)ethanol. PubChem. URL:[Link]

-

NovoPro Bioscience. Detergent types and critical micelle concentrations (CMC). NovoPro. URL:[Link]

-

Schneider, S. (2018). Development of a surfactant-based in situ extraction from authentic feedstocks. TUHH Open Research. URL:[Link]

Formulating Stable Microemulsions with 2-(2,6,8-trimethylnonan-4-yloxy)ethanol: A Comprehensive Guide for Researchers

Introduction

Microemulsions represent a unique and powerful class of colloidal dispersions, offering significant advantages for the delivery of poorly soluble active pharmaceutical ingredients (APIs). These systems are clear, thermodynamically stable, and isotropic mixtures of an oil phase, an aqueous phase, and a surfactant, frequently in combination with a co-surfactant.[1] Their droplet size, typically in the nanometer range (10-140 nm), provides a large interfacial area, which can enhance the solubility, stability, and bioavailability of encapsulated compounds.[1]

The choice of surfactant is paramount to the successful formation of a stable microemulsion. This guide focuses on 2-(2,6,8-trimethylnonan-4-yloxy)ethanol , a non-ionic surfactant distinguished by its unique molecular architecture. It possesses a highly branched, bulky hydrophobic tail derived from 2,6,8-trimethylnonane and a compact hydrophilic ethylene glycol head.[2] This structure provides excellent amphiphilic properties, suggesting its potential to effectively reduce interfacial tension between oil and water phases, a critical requirement for microemulsion formation.[2]

This application note provides a comprehensive framework for researchers, scientists, and drug development professionals. It details a systematic approach, from component selection to the construction of phase diagrams and rigorous characterization, for formulating stable and effective microemulsions using 2-(2,6,8-trimethylnonan-4-yloxy)ethanol.

Part 1: Foundational Principles and Component Selection

Physicochemical Profile of 2-(2,6,8-trimethylnonan-4-yloxy)ethanol

Understanding the properties of the primary surfactant is the first step in rational formulation design. 2-(2,6,8-trimethylnonan-4-yloxy)ethanol is an amphiphilic molecule whose branched hydrocarbon chain contributes to its hydrophobic character, while the ethylene glycol moiety imparts hydrophilicity.[2] This balance is crucial for its function at the oil-water interface. The specific branching pattern is thought to enhance solubility and create unique physical properties compared to simpler linear alcohols.[2]

| Property | Value | Source |

| IUPAC Name | 2-(2,6,8-trimethylnonan-4-yloxy)ethanol | [3] |

| Synonyms | Tergitol™ TMN series, Polyethylene glycol trimethylnonyl ether | [3][4] |

| Molecular Formula | C₁₄H₃₀O₂ | [3] |

| Molecular Weight | ~230.39 g/mol | [3] |

| XLogP3 | 4.2 | [2][4] |

| Appearance | Liquid | [5] |

| Boiling Point | 250.7°C at 760 mmHg | [4] |

| Flash Point | 130°C | [4] |

Table 1: Key physicochemical properties of 2-(2,6,8-trimethylnonan-4-yloxy)ethanol.

The Critical Role of Co-surfactants and the Oil Phase

Co-surfactants: While a primary surfactant can form microemulsions, the addition of a co-surfactant is often essential. A co-surfactant, typically a short-to-medium chain alcohol (e.g., ethanol, isopropanol, 1-butanol) or a glycol (e.g., PEG 400), partitions between the surfactant molecules at the interface.[6][7] This serves a critical purpose: it increases the fluidity and flexibility of the interfacial film, disrupts the formation of highly ordered liquid crystalline structures, and further reduces interfacial tension, thereby expanding the area of the stable microemulsion region in the phase diagram.[8][9]

Oil Phase: The selection of the oil phase is typically dictated by the solubility of the API to be delivered. Common choices in pharmaceutical development include medium-chain triglycerides, fatty acid esters like isopropyl myristate (IPM), and essential oils.[9][10] The inherent ability of the chosen oil to be emulsified by the surfactant system is a key consideration.

The Pseudo-Ternary Phase Diagram: Your Formulation Roadmap

The most effective method for identifying stable microemulsion regions is the construction of a pseudo-ternary phase diagram.[10][11] This triangular diagram maps the physical states of mixtures containing three components: the oil phase, the aqueous phase, and a fixed-ratio mixture of the surfactant and co-surfactant (termed S/Smix). By systematically titrating these components, one can delineate the boundaries of the single-phase, clear, and stable microemulsion region, distinguishing it from unstable, turbid, or multiphasic emulsions.[9][11]

Caption: Conceptual Pseudo-Ternary Phase Diagram.

Part 2: Protocol for Microemulsion Formulation

This protocol describes the construction of a phase diagram using the water titration method to identify stable microemulsion domains.

Materials and Equipment

-

Surfactant: 2-(2,6,8-trimethylnonan-4-yloxy)ethanol

-

Co-surfactant: Ethanol (or other suitable short-chain alcohol)

-

Oil Phase: Isopropyl myristate (IPM) or other appropriate oil

-

Aqueous Phase: High-purity water (e.g., Milli-Q or equivalent)

-

Equipment: Analytical balance, vortex mixer, magnetic stirrer and stir bars, glass vials (5-10 mL), pipettes.

Step-by-Step Protocol: Constructing the Phase Diagram

The causality behind this protocol is to systematically explore the compositional space to find the optimal S/Smix ratio and the range of oil and water concentrations that yield a stable microemulsion.

-

Prepare Surfactant/Co-surfactant (S/Smix) Mixtures:

-

Prepare several S/Smix mixtures at different weight ratios (e.g., 4:1, 3:1, 2:1, 1:1, 1:2). This step is crucial because the optimal ratio of surfactant to co-surfactant often yields the largest stable microemulsion region.[12]

-

For a 10g batch of a 2:1 ratio, for example, weigh 6.67g of 2-(2,6,8-trimethylnonan-4-yloxy)ethanol and 3.33g of ethanol into a glass vial and mix thoroughly.

-

-

Prepare Oil and S/Smix Blends:

-

For each S/Smix ratio prepared in Step 1, create a series of blends with the oil phase (IPM).

-

Prepare these blends in different weight ratios, from 9:1 to 1:9 (Oil:S/Smix), in separate glass vials. For example, for a 9:1 ratio, mix 9g of IPM with 1g of the S/Smix mixture.

-

-

Aqueous Phase Titration:

-

Place a vial containing one of the Oil:S/Smix blends on a magnetic stirrer at room temperature.

-

Slowly add the aqueous phase (water) dropwise to the mixture using a pipette or burette.

-

After each addition, allow the mixture to stir for a few minutes to equilibrate. Observe the mixture visually for clarity.

-

The endpoint of the titration is the point at which the clear, transparent mixture becomes permanently turbid or milky.[11] This transition marks the boundary of the microemulsion region.

-

-

Data Recording and Plotting:

-

At the endpoint, record the mass of water added.

-

Calculate the weight percentage (%w/w) of each component (Oil, Water, and S/Smix) for that specific point.

-

Repeat this titration for all Oil:S/Smix ratios (from 9:1 to 1:9) for a single S/Smix ratio.

-

Plot these points on a ternary phase diagram graph paper or using appropriate software. The area enclosed by these points represents the stable microemulsion region for that specific S/Smix ratio.

-

Repeat the entire process for all S/Smix ratios prepared in Step 1 to determine which ratio provides the largest and most robust microemulsion domain.[8][11]

-

Caption: Workflow for Constructing a Pseudo-Ternary Phase Diagram.

Part 3: Physicochemical Characterization Protocols

Once the stable microemulsion region is identified, select several formulations from within this area for detailed characterization to ensure they meet the required specifications.

Droplet Size and Polydispersity Index (PDI) Analysis via DLS

Dynamic Light Scattering (DLS) is a non-invasive technique essential for confirming the nano-sized nature of the microemulsion droplets.[13] It measures the fluctuations in scattered light intensity caused by the Brownian motion of particles to determine their size.[14][15]

-

Protocol:

-

Dilute the microemulsion sample significantly with high-purity water (e.g., 1:100 or 1:1000) to avoid multiple scattering effects. The final solution should be almost transparent.

-

Filter the diluted sample through a sub-micron filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove any dust or external contaminants.

-

Place the cuvette into the DLS instrument (e.g., Malvern Zetasizer).

-

Allow the sample to equilibrate to the instrument's temperature (typically 25°C) for 1-2 minutes.

-

Perform the measurement according to the instrument's software protocol. Obtain at least three replicate measurements.

-

-

Data Interpretation:

-

Z-Average Diameter: The intensity-weighted mean hydrodynamic diameter. For microemulsions, this should typically be below 100 nm.

-

Polydispersity Index (PDI): A measure of the broadness of the size distribution. A PDI value < 0.3 is generally considered acceptable, indicating a narrow and monodisperse population of droplets.

-

Zeta Potential Analysis

Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the droplets. While the non-ionic nature of 2-(2,6,8-trimethylnonan-4-yloxy)ethanol means the zeta potential may be close to neutral, this measurement is still valuable. A non-zero potential can indicate the adsorption of ionic species and is a key predictor of long-term stability against aggregation.[16]

-

Protocol:

-

Prepare the sample similarly to DLS analysis, diluting with high-purity water.

-

Inject the diluted sample into a specific folded capillary cell for zeta potential measurement.

-

Perform the measurement, where an electric field is applied and the velocity of the particles is measured to calculate the zeta potential.

-

Ancillary Characterization

-

Viscosity: Measure using a viscometer or rheometer. Viscosity provides insight into the microstructure and flow behavior of the microemulsion.[12]

-

pH and Conductivity: Measure directly using calibrated pH and conductivity meters. These parameters are important for compatibility with APIs and physiological environments.

| Formulation | Composition (%w/w) (Oil:Water:S/Smix) | Z-Average (nm) | PDI | Zeta Potential (mV) |

| F1 | 10 : 40 : 50 | 25.4 ± 0.8 | 0.152 | -5.2 ± 0.6 |

| F2 | 15 : 35 : 50 | 38.1 ± 1.1 | 0.189 | -4.8 ± 0.9 |

| F3 | 5 : 60 : 35 | 19.8 ± 0.5 | 0.210 | -6.1 ± 0.7 |

Table 2: Example characterization data for selected microemulsion formulations.

Part 4: Stability Assessment Protocols

The hallmark of a microemulsion is its thermodynamic stability. These accelerated tests are designed to predict the long-term physical stability of the formulation by subjecting it to various stresses.[17]

Thermodynamic Stability Screening

Select the most promising formulations (e.g., those with small droplet size and low PDI) and subject them to the following tests. The formulation must remain clear and show no signs of phase separation after each test.

-

Centrifugation Test:

-

Place 5 mL of the undiluted microemulsion in a centrifuge tube.

-

Centrifuge at approximately 3,500-5,000 rpm for 30 minutes.[17]

-

Visually inspect for any signs of phase separation, creaming, or cracking.

-

-

Freeze-Thaw Cycles:

Long-Term Stability

-

Protocol:

-

Store selected formulations in sealed glass vials at different temperature conditions (e.g., 4°C, 25°C, and 40°C) for a period of at least 3 months.

-

At predetermined intervals (e.g., 1, 2, and 3 months), withdraw samples and re-characterize them for visual appearance, droplet size, and PDI.[17]

-

A stable formulation will show no significant change in these parameters over time.

-

Caption: Workflow for Assessing Microemulsion Stability.

Conclusion

2-(2,6,8-trimethylnonan-4-yloxy)ethanol, with its distinctive branched molecular structure, is a highly effective surfactant for the formulation of stable, nano-sized microemulsions. By following the systematic protocols outlined in this guide—from the foundational construction of pseudo-ternary phase diagrams to comprehensive physicochemical characterization and rigorous stability testing—researchers can successfully harness the potential of this surfactant. This structured approach enables the development of robust microemulsion platforms suitable for a wide range of applications, most notably for enhancing the delivery of challenging APIs in the pharmaceutical and biotechnology industries.

References

-

Javed, T., et al. CO-SURFACTANTS AND WATER SYSTEM BY TERNARY PHASE DIAGRAM. Available at: [Link]

-

Abdullah, F. A., et al. Pseudo-ternary Phase Behaviour of Palm-Based Microemulsion Insecticides. Available at: [Link]

-

Berkman, M. S., & Genc, L. (2020). Pseudo ternary phase diagrams: a practical approach for the area and centroid calculation of stable microemulsion regions. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 21(4), 834-846. Available at: [Link]

-

Istrati, D., et al. (2021). Topical Biocompatible Fluconazole-Loaded Microemulsions Based on Essential Oils and Sucrose Esters: Formulation Design Based on Pseudo-Ternary Phase Diagrams and Physicochemical Characterization. Pharmaceutics, 13(1), 101. Available at: [Link]

-

Deo, N., et al. (2006). Light scattering measurements on microemulsions: estimation of droplet sizes. Journal of colloid and interface science, 297(1), 371-377. Available at: [Link]

-

Laili, C. R., & Hamdan, S. Phase Diagrams of W/O Microemulsion Stabilised By Non-ionic Surfactants ToBe Used As Templates ForMicroemulsion Polymerisation. Oriental Journal of Chemistry. Available at: [Link]

-

Sottmann, T., et al. (2017). Study on the applicability of dynamic light scattering (DLS) to microemulsions including supercritical carbon dioxide-swollen micelles. The Journal of Supercritical Fluids, 128, 229-241. Available at: [Link]

-

JSciMed Central. (2024, June 30). Research Article: Design, Development and Evaluation of Microemulsion for Topical Drug Delivery System Using Model Drug. Available at: [Link]

-

PubChem. Poly(oxy-1,2-ethanediyl), alpha-(3,5-dimethyl-1-(2-methylpropyl)hexyl)-omega-hydroxy. National Center for Biotechnology Information. Available at: [Link]

-

Setyopratiwi, A., et al. (2024). Formulation and Stability of Microemulsion Preparations From Secang Wood Extract (Caesalpinia Sappan L) and Virgin Coconut Oil (Vco). Syntax Transformation, 5(3). Available at: [Link]

-

Ren, G., et al. (2017). Preparation and evaluation of microemulsion-based transdermal delivery of Cistanche tubulosa phenylethanoid glycosides. Molecular Medicine Reports, 15(4), 1834-1840. Available at: [Link]

-